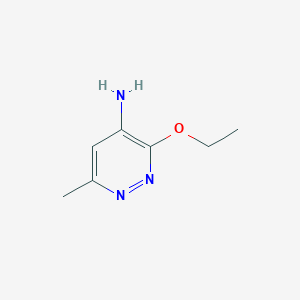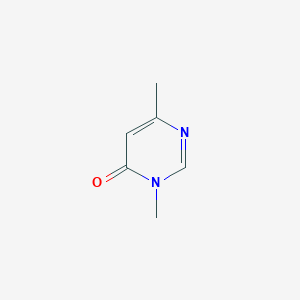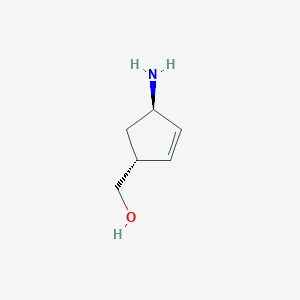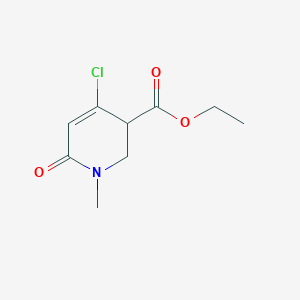![molecular formula C8H11N5 B15246805 N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[4,5-d]pyridazin-4-amine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include the use of palladium on carbon or Raney nickel as reducing agents .
Chemical Reactions Analysis
Types of Reactions
N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, Raney nickel.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-propyl-1H-imidazo[4,5-d]pyridazin-4-one, while reduction may produce this compound derivatives with altered substituents .
Scientific Research Applications
N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it can influence pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its specific structural configuration, which combines the properties of both imidazole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine |
InChI |
InChI=1S/C8H11N5/c1-2-3-9-8-7-6(4-12-13-8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,13)(H,10,11) |
InChI Key |
NECRCTNDLAKDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=CN=N1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)





![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)



![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


